N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-3-2-6-22-18(24)10-17(21-19(12)22)27-11-16(23)20-13-4-5-14-15(9-13)26-8-7-25-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKHLITKKNOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzodioxin moiety integrated with a pyrido[1,2-a]pyrimidin component. Its molecular formula is with a molecular weight of approximately 324.33 g/mol . The structural diversity of this compound suggests potential interactions with various biological targets.
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of α-glucosidase, which is significant for managing diabetes .
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties. Derivatives of the pyrido[1,2-a]pyrimidin scaffold have been reported to inhibit bacterial growth and could be effective against resistant strains .
- Antitumor Properties : Compounds with similar structural motifs have been evaluated for their antitumor activity. The interaction with cellular pathways involved in cancer progression is an area of ongoing research .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Study: Enzyme Inhibition
A study focused on synthesizing derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) compounds demonstrated their ability to inhibit α-glucosidase effectively. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy to confirm their structures. The results indicated promising inhibitory activity against the enzyme, suggesting potential applications in diabetes management .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds compared to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-hydroxyphenyl)acetamide | Contains a phenolic group | Antimicrobial properties |
| 7-Methylpyrido[1,2-a]pyrimidine | Lacks the benzodioxin moiety | Potential antitumor activity |
| N-(benzenesulfonyl)-acetamides | Sulfonamide derivatives | Enzyme inhibition |
This comparison highlights the unique combination of benzodioxin and pyrido[1,2-a]pyrimidine structures in our compound, which may offer a broader spectrum of biological activity compared to its analogs.
Therapeutic Applications
The potential therapeutic applications for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide include:
- Diabetes Management : Through its enzyme inhibitory properties.
- Infectious Disease Treatment : Ongoing research is exploring its efficacy against various pathogens.
- Cancer Therapy : Investigations into its antitumor effects are promising and warrant further exploration.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogues:
*Calculated based on molecular formula C21H19N3O5.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
